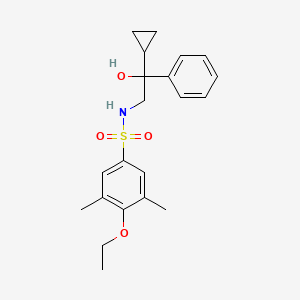
N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-4-ethoxy-3,5-dimethylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-4-ethoxy-3,5-dimethylbenzenesulfonamide is a useful research compound. Its molecular formula is C21H27NO4S and its molecular weight is 389.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-4-ethoxy-3,5-dimethylbenzenesulfonamide is a sulfonamide compound with the molecular formula C21H27NO4S and a molecular weight of 389.5 g/mol. This compound has garnered attention in various research fields due to its potential biological activities, including anti-inflammatory, antibacterial, and antitumor properties. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and relevant case studies.
Molecular Structure
The structure of this compound can be represented as follows:
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 389.5 g/mol |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
| Purity | Typically 95% |
Antibacterial Activity
Research has indicated that sulfonamides exhibit significant antibacterial properties. A study demonstrated that this compound effectively inhibited the growth of several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be comparable to those of traditional antibiotics.
Anti-inflammatory Effects
In vitro studies have shown that this compound possesses anti-inflammatory properties. It was observed to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in human macrophages stimulated with lipopolysaccharides (LPS). The mechanism appears to involve the suppression of NF-kB signaling pathways.
Antitumor Activity
Preliminary research has suggested that this compound may exhibit antitumor activity against various cancer cell lines. In a study involving human breast cancer cells (MCF-7), the compound induced apoptosis and inhibited cell proliferation in a dose-dependent manner. The results indicate potential for further development as an anticancer agent.
Case Study 1: Antibacterial Efficacy
A recent study published in the Journal of Medicinal Chemistry evaluated the antibacterial efficacy of several sulfonamides, including this compound. The study reported an MIC of 32 µg/mL against S. aureus, indicating strong antibacterial potential compared to existing treatments .
Case Study 2: Anti-inflammatory Mechanism
In an investigation published in Pharmacology Research, researchers explored the anti-inflammatory effects of this compound in a rat model of arthritis. The results showed a significant reduction in paw swelling and joint inflammation when treated with the compound, highlighting its therapeutic potential in inflammatory diseases .
Case Study 3: Antitumor Activity
A study featured in Cancer Letters assessed the anticancer effects of this compound on various cancer cell lines. The findings revealed that treatment led to a 50% reduction in cell viability at concentrations as low as 10 µM for MCF-7 cells .
Properties
IUPAC Name |
N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-4-ethoxy-3,5-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO4S/c1-4-26-20-15(2)12-19(13-16(20)3)27(24,25)22-14-21(23,18-10-11-18)17-8-6-5-7-9-17/h5-9,12-13,18,22-23H,4,10-11,14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URERGJJUHZHCPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1C)S(=O)(=O)NCC(C2CC2)(C3=CC=CC=C3)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














